

Application Notes and Protocols for ^{64}Cu Labeling of NODAGA Conjugated Peptides

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Compound of Interest

Compound Name: (R)-NODAGA-tris(t-Bu ester)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted radiopharmaceuticals is a cornerstone of nuclear medicine and molecular imaging. The positron-emitting radionuclide Copper-64 (^{64}Cu), with its convenient half-life of 12.7 hours and low positron energy, offers high-resolution images for Positron Emission Tomography (PET).^{[1][2]} When coupled with targeting peptides, ^{64}Cu -based radiotracers enable non-invasive visualization and quantification of specific molecular targets in vivo. The chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) forms highly stable complexes with ^{64}Cu under mild conditions, making it an ideal choice for radiolabeling sensitive biomolecules like peptides.^{[1][3]}

This document provides detailed application notes and protocols for the conjugation of NODAGA to peptides and subsequent radiolabeling with ^{64}Cu . It is intended for researchers, scientists, and drug development professionals working on novel radiopharmaceuticals.

Principle of ^{64}Cu -NODAGA-Peptide Labeling

The process involves two primary stages: the covalent conjugation of a NODAGA chelator to a peptide of interest, followed by the chelation of the ^{64}Cu radionuclide. The NODAGA moiety is typically activated with an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., the N-terminus or lysine side chains) on the peptide to form a stable amide bond.^[4] Once the NODAGA-peptide conjugate is purified, it can be efficiently labeled with $^{64}\text{CuCl}_2$

in an aqueous buffer system. The resulting ^{64}Cu -NODAGA-peptide is then purified and subjected to quality control measures before in vitro or in vivo application.

Data Presentation

Table 1: Typical Radiolabeling Parameters and Quality Control Results for ^{64}Cu -NODAGA-Peptides

Parameter	Typical Value	Reference
Radiolabeling Conditions		
Precursor Amount	10-20 μg	[5][6]
$^{64}\text{CuCl}_2$ Activity	37-222 MBq	[7][8]
Buffer	0.1 M Sodium Acetate or Ammonium Acetate	[1][5]
pH	4.5 - 6.8	[1][5]
Temperature	Room Temperature to 45°C	[1][3][7]
Incubation Time	10 - 30 minutes	[3][8]
Quality Control		
Radiochemical Purity (RCP)	>95%	[1][9][10]
Specific Activity	$1.0 \pm 0.3 \text{ MBq}/\mu\text{g}$ to $18.5 \pm 2.2 \text{ TBq}/\text{mmol}$	[1][9]
Stability		
In PBS (24h)	>95% intact	[9][11]
In Human/Mouse Serum (24h)	>90% intact	[9][11][12][13]

Note: Optimal conditions may vary depending on the specific peptide.

Experimental Protocols

Protocol 1: Conjugation of NODAGA-NHS to a Peptide

This protocol describes the conjugation of a commercially available NODAGA-NHS ester to a peptide containing a primary amine.

Materials:

- Peptide of interest
- NODAGA-NHS ester
- Anhydrous Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
- Purification system (e.g., HPLC)

Procedure:

- Dissolve the peptide in the conjugation buffer at a concentration of 1-5 mg/mL.
- Separately, dissolve the NODAGA-NHS ester in anhydrous DMF to create a 10 mg/mL stock solution.
- Add a 2-5 fold molar excess of the NODAGA-NHS ester solution to the peptide solution.
- Add DIPEA to the reaction mixture to achieve a final concentration of approximately 20 mM.
- Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
- Monitor the reaction progress using HPLC or mass spectrometry.
- Upon completion, purify the NODAGA-peptide conjugate using preparative HPLC.
- Lyophilize the purified conjugate and store it at -20°C or below.

Protocol 2: ⁶⁴Cu Radiolabeling of a NODAGA-Peptide

This protocol details the radiolabeling of the NODAGA-peptide conjugate with ⁶⁴Cu.

Materials:

- NODAGA-peptide conjugate
- $^{64}\text{CuCl}_2$ in 0.1 M HCl
- Radiolabeling Buffer: 0.1 M Sodium Acetate or Ammonium Acetate, pH 5.5
- Metal-free water and reagents
- PD-10 or equivalent size-exclusion column for purification
- Radio-TLC system
- Radio-HPLC system

Procedure:

- Dissolve the NODAGA-peptide conjugate in the radiolabeling buffer to a concentration of 1 mg/mL.
- In a metal-free microcentrifuge tube, add 10-20 μg of the NODAGA-peptide solution.
- Add the desired amount of $^{64}\text{CuCl}_2$ (e.g., 100-150 MBq) to the peptide solution.[\[1\]](#)
- Adjust the pH of the reaction mixture to 5.5-6.0 using the radiolabeling buffer if necessary.[\[1\]](#)
- Incubate the reaction mixture at 37-42°C for 15-30 minutes with gentle shaking.[\[1\]](#)[\[5\]](#)
- After incubation, perform a preliminary quality control check using radio-TLC to estimate the radiochemical purity.
- Purify the ^{64}Cu -NODAGA-peptide using a pre-conditioned size-exclusion column (e.g., PD-10) to remove any unchelated ^{64}Cu .
- Elute the product with sterile saline or phosphate-buffered saline (PBS).
- Perform final quality control using radio-HPLC to determine the radiochemical purity and specific activity.

Protocol 3: Quality Control of ^{64}Cu -NODAGA-Peptide

Accurate determination of radiochemical purity is crucial for reliable in vitro and in vivo studies.

A. Radio-Thin Layer Chromatography (Radio-TLC)

- Stationary Phase: ITLC-SG glass microfiber chromatography paper.[\[1\]](#)
- Mobile Phase: 0.1 M Sodium Citrate, pH 5.0.[\[1\]](#)
- Procedure:
 - Spot a small aliquot of the reaction mixture or final product onto the TLC strip.
 - Develop the chromatogram in the mobile phase.
 - Analyze the strip using a radio-TLC scanner.
- Expected Results: The ^{64}Cu -NODAGA-peptide should remain at the origin ($R_f = 0.0$), while free $^{64}\text{CuCl}_2$ will migrate with the solvent front ($R_f \approx 0.9$).[\[1\]](#)

B. Radio-High Performance Liquid Chromatography (Radio-HPLC)

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
- Detectors: UV detector and a radioactivity detector.
- Procedure:
 - Inject a sample of the purified ^{64}Cu -NODAGA-peptide onto the HPLC system.
 - Monitor the elution profile with both UV and radioactivity detectors.
- Expected Results: A single major radioactive peak co-eluting with the UV peak of the non-radioactive peptide standard confirms high radiochemical purity.

Protocol 4: In Vitro Stability Assay

This protocol assesses the stability of the radiolabeled peptide in biological fluids.

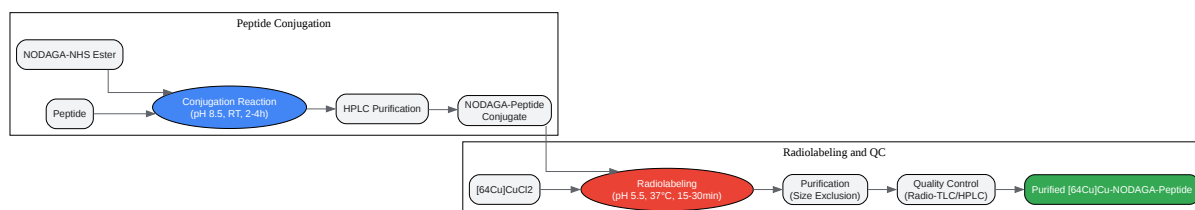
Materials:

- Purified ^{64}Cu -NODAGA-peptide
- Human or mouse serum
- Phosphate-Buffered Saline (PBS)
- Incubator at 37°C
- Radio-HPLC system

Procedure:

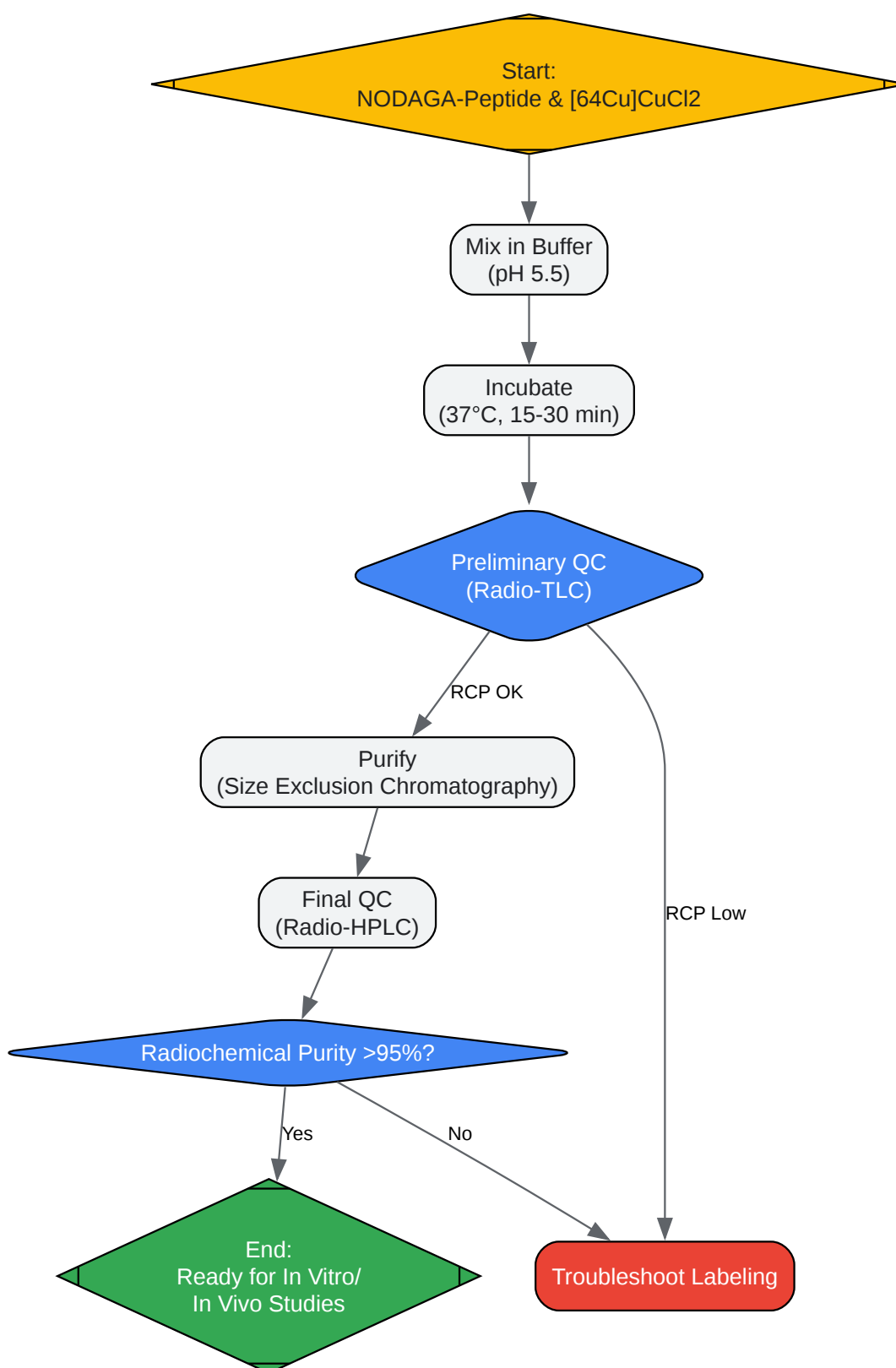
- Add an aliquot of the ^{64}Cu -NODAGA-peptide to a tube containing human or mouse serum.
- As a control, add an equal aliquot to a tube containing PBS.
- Incubate both tubes at 37°C .
- At various time points (e.g., 1, 4, and 24 hours), take an aliquot from each tube.[\[10\]](#)[\[13\]](#)
- For the serum samples, precipitate the proteins by adding cold ethanol, centrifuge, and collect the supernatant.[\[13\]](#)
- Analyze the samples by radio-HPLC to determine the percentage of intact radiolabeled peptide remaining.

Diagrams



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Caption: Overall experimental workflow for ^{64}Cu labeling.



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